4-[3-(5-bromo-1H-indol-1-yl)propanoyl]piperazin-2-one
Overview
Description
4-[3-(5-bromo-1H-indol-1-yl)propanoyl]piperazin-2-one is a complex organic compound that features a brominated indole moiety linked to a piperazinone ring via a propanoyl bridgeThe indole nucleus, a core structure in many natural and synthetic compounds, is known for its diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(5-bromo-1H-indol-1-yl)propanoyl]piperazin-2-one typically involves multiple steps, starting with the bromination of indole. The brominated indole is then subjected to acylation to introduce the propanoyl group. Finally, the acylated intermediate is reacted with piperazinone under controlled conditions to form the target compound. Common solvents used in these reactions include ethanol and dichloromethane, with reaction temperatures ranging from room temperature to 60°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[3-(5-bromo-1H-indol-1-yl)propanoyl]piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride.
Substitution: The bromine atom on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of 5-aminoindole derivatives.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
4-[3-(5-bromo-1H-indol-1-yl)propanoyl]piperazin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-[3-(5-bromo-1H-indol-1-yl)propanoyl]piperazin-2-one involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, resulting in the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-Bromoindole: Shares the brominated indole structure but lacks the propanoyl and piperazinone groups.
Indole-3-carboxylic acid: Contains the indole nucleus with a carboxyl group instead of the bromine atom.
Piperazinone derivatives: Compounds with similar piperazinone structures but different substituents
Uniqueness
4-[3-(5-bromo-1H-indol-1-yl)propanoyl]piperazin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the brominated indole moiety enhances its reactivity and potential bioactivity, while the piperazinone ring provides additional sites for interaction with molecular targets .
Properties
IUPAC Name |
4-[3-(5-bromoindol-1-yl)propanoyl]piperazin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O2/c16-12-1-2-13-11(9-12)3-6-18(13)7-4-15(21)19-8-5-17-14(20)10-19/h1-3,6,9H,4-5,7-8,10H2,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSZWNFOHHSHNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)CCN2C=CC3=C2C=CC(=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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